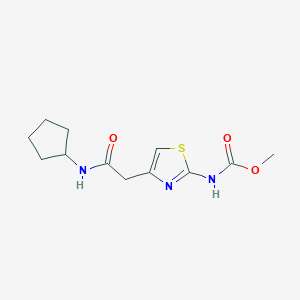

Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Descripción

Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole ring core modified with a carbamate group and a cyclopentylamino-substituted acetamide side chain. This article compares its structural, physicochemical, and functional properties with closely related analogues, drawing on diverse research findings.

Propiedades

IUPAC Name |

methyl N-[4-[2-(cyclopentylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-18-12(17)15-11-14-9(7-19-11)6-10(16)13-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANCRQYKQOVYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors. The key steps include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced through nucleophilic substitution reactions using cyclopentylamine.

Industrial Production Methods

Industrial production of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Various nucleophiles such as amines or alkyl halides, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound’s biological activity has been explored for its potential use in treating various diseases, including cancer and bacterial infections.

Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.

Mecanismo De Acción

The mechanism of action of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues with Urea and Carbamate Linkages

Several urea derivatives from a 2013 Molecules study share structural similarities with the target compound, particularly in their thiazole cores and substituted acetamide chains (Table 1). Key differences include:

- Functional Groups : The target compound employs a carbamate group (-O-CO-OCH₃), whereas analogues like 1f and 1g use urea (-NH-CO-NH-) linkages . Carbamates generally exhibit greater metabolic stability compared to ureas, which may influence pharmacokinetic profiles.

- Substituents: The cyclopentylamino group in the target compound contrasts with piperazine (e.g., 1f, 1g) or benzylidene hydrazine (e.g., 2a, 2b) moieties in analogues. Bulkier substituents like cyclopentylamino may enhance lipophilicity and membrane permeability but reduce solubility .

Table 1: Comparison of Physicochemical Properties

Piperazine vs. Cyclopentylamino Derivatives

Piperazine-containing analogues (e.g., Compound 4 from pharmacokinetic studies) demonstrate the impact of nitrogen-rich heterocycles on biological activity. Piperazine derivatives often improve aqueous solubility due to their basicity, whereas cyclopentylamino groups may enhance hydrophobic interactions with target proteins .

Ethylamino vs. Cyclopentylamino Substituents

Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate () differs from the target compound only in its ethylamino group versus cyclopentylamino. Key distinctions include:

- Lipophilicity: Cyclopentylamino increases logP values, which may enhance blood-brain barrier penetration but require formulation adjustments for solubility .

Thiazolylmethylcarbamate Analogues

Carbamate derivatives from Pharmacopeial Forum (e.g., compounds n , o , w , x ) feature complex peptidomimetic structures with hydroperoxy and phenyl groups. These compounds highlight the versatility of thiazole-carbamate scaffolds in targeting proteases or kinases, though the target compound’s simpler structure may offer synthetic advantages .

Structural Motifs in Anticancer and Antiviral Agents

Patent-derived benzamide derivatives () with thiazole or isoxazole groups (e.g., 15, 25, 35) demonstrate structural parallels. For example, 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) shares the thiazole-methylthio motif, which is associated with anticancer and antiviral activities. The target compound’s carbamate group may offer reduced toxicity compared to nitro or cyano substituents in these analogues .

Actividad Biológica

Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is . The compound features a thiazole ring, which is known for its role in biological activity, particularly in drug design. The presence of the cyclopentyl group may enhance lipophilicity, potentially affecting the compound's absorption and distribution within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that compounds similar to Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate may act through multiple mechanisms, including inhibition of specific enzymes and modulation of receptor activity. The thiazole moiety is often involved in interactions with biological macromolecules, influencing pathways related to inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. A study on thiazole derivatives indicated that modifications at the 4-position could enhance antibacterial activity against various strains of bacteria, including resistant strains.

Case Study: Antibacterial Efficacy

In a comparative study of thiazole derivatives, Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating its potential as an antibacterial agent.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Toxicity and Safety Profile

The toxicity profile of Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is essential for its development as a therapeutic agent. Preliminary toxicological assessments have shown no acute toxicity at lower concentrations; however, further studies are required to establish a comprehensive safety profile.

Case Study: Toxicity Assessment

A toxicity study conducted on animal models indicated that doses below a certain threshold did not result in significant adverse effects. This suggests a favorable safety margin for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.